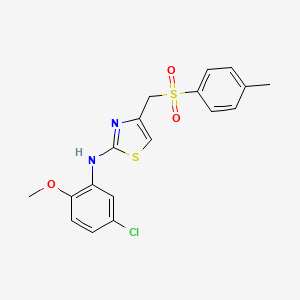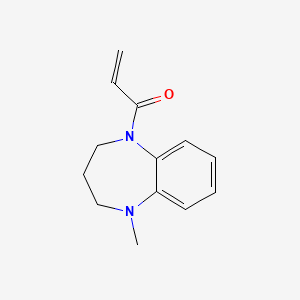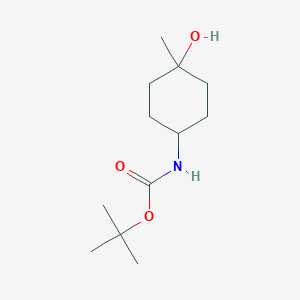
1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene is a useful research compound. Its molecular formula is C18H17ClN2O3S2 and its molecular weight is 408.92. The purity is usually 95%.
BenchChem offers high-quality 1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
Research on compounds structurally related to 1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene often focuses on chemical synthesis and modification to explore their potential applications. For example, studies on the alkylation and oxidation of related compounds have provided insights into selective oxidation processes, which are crucial for developing new synthetic routes and modifying chemical structures for various applications (Ohkata, Takee, & Akiba, 1985).
Antitumor Activity
Compounds with sulfonamide groups, similar to the one , have been evaluated for their antitumor properties. Research utilizing array-based structure and gene expression relationship studies have identified certain sulfonamides as potent cell cycle inhibitors with potential clinical applications in cancer treatment (Owa et al., 2002).
Environmental Impact and Degradation
The environmental degradation of sulfonamide antibiotics, which share a functional group with the compound , has been studied to understand their persistence and potential risks. One study uncovered a novel microbial strategy involving ipso-hydroxylation for the elimination of sulfonamide antibiotics, highlighting the importance of understanding chemical degradation pathways in environmental contexts (Ricken et al., 2013).
Photodynamic Therapy Applications
Sulfonamide derivatives have been investigated for their roles in photodynamic therapy, a treatment modality for cancer. Research on new zinc phthalocyanine compounds substituted with sulfonamide derivative groups has demonstrated their high singlet oxygen quantum yield, indicating potential effectiveness in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
Sulfonamide compounds have also been synthesized for their antimicrobial properties. For instance, the synthesis of formazans from Mannich bases of related compounds has shown moderate activity against various pathogenic bacterial and fungal strains, suggesting potential for development as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[(4-methylphenyl)sulfonylmethyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c1-12-3-6-15(7-4-12)26(22,23)11-14-10-25-18(20-14)21-16-9-13(19)5-8-17(16)24-2/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDFHNRHSMWGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2925420.png)

![N-[(2-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2925422.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2925428.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-3-carboxamide](/img/structure/B2925432.png)

![2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2925434.png)
![2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2925436.png)
![2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2925437.png)